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Introduction
Farglitazar (also known as GI262570) is a potent and selective agonist of the Peroxisome

Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in

the regulation of glucose and lipid metabolism. Developed by GlaxoSmithKline, Farglitazar
was investigated as a potential therapeutic agent for type 2 diabetes mellitus and hepatic

fibrosis. Despite reaching phase II and phase III clinical trials for these indications respectively,

its development was ultimately discontinued and it has never been marketed. This technical

guide provides a comprehensive overview of the available pharmacokinetic and

pharmacodynamic data for Farglitazar, compiled from preclinical and clinical studies.

Pharmacodynamics
The primary pharmacodynamic effect of Farglitazar is the activation of PPARγ. This activation

leads to a cascade of downstream events that modulate gene expression, ultimately

influencing glucose homeostasis, lipid metabolism, and inflammatory responses.

Mechanism of Action: PPARγ Signaling Pathway
Farglitazar, as a PPARγ agonist, binds to the ligand-binding domain of the PPARγ receptor.

This binding event induces a conformational change in the receptor, leading to the dissociation

of corepressors and the recruitment of coactivators. The resulting complex then forms a
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heterodimer with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus

and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements

(PPREs) in the promoter regions of target genes. This binding modulates the transcription of

genes involved in:

Glucose Metabolism: Enhancing insulin sensitivity in peripheral tissues (adipose tissue,

skeletal muscle, and liver), leading to increased glucose uptake and utilization.

Lipid Metabolism: Promoting adipocyte differentiation and fatty acid storage, and influencing

the expression of genes involved in lipid transport and metabolism.

Inflammation: Exerting anti-inflammatory effects by inhibiting the expression of pro-

inflammatory cytokines.
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Figure 1: Farglitazar-mediated PPARγ signaling pathway.

Preclinical Pharmacodynamic Findings
Studies in animal models have provided insights into the pharmacodynamic effects of

Farglitazar. In male Sprague-Dawley rats, treatment with Farglitazar (GI262570) at a dose of

20 mg/kg/day resulted in plasma volume expansion, a small but significant decrease in plasma

potassium concentration, and small but significant increases in plasma sodium and chloride

concentrations. These findings suggested an activation of the renal mineralocorticoid response
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system. Furthermore, Farglitazar treatment was shown to alter the mRNA levels of genes

involved in distal nephron sodium and water absorption in the kidney medulla.

Clinical Pharmacodynamic Findings
A significant clinical trial investigated the antifibrotic activity of Farglitazar in patients with

chronic hepatitis C infection and moderate to severe fibrosis. In this double-blind, placebo-

controlled study, patients received daily oral doses of 0.5 mg or 1.0 mg of Farglitazar for 52

weeks. The primary endpoints were changes in hepatic α-smooth muscle actin (α-SMA)

expression and collagen content. The study concluded that Farglitazar did not demonstrate

any significant antifibrotic effects at the doses tested.

Another study in healthy volunteers investigated the effect of multiple doses of Farglitazar (10

mg daily) on the pharmacokinetics and pharmacodynamics of warfarin. While the full details of

the pharmacodynamic outcomes on coagulation parameters from this study are not publicly

available, it highlights a dose that was considered safe for administration in a clinical setting.

Due to the discontinuation of its development, comprehensive dose-response data for

Farglitazar on glycemic and lipid parameters in human subjects with type 2 diabetes are not

available in the public domain.

Pharmacokinetics
Detailed human pharmacokinetic data for Farglitazar, including parameters such as maximum

plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the

plasma concentration-time curve (AUC), and elimination half-life, are not publicly available. The

discontinuation of its clinical development likely precluded the publication of such detailed

studies.

Preclinical Pharmacokinetic Insights
While specific quantitative data is scarce, preclinical studies in rodent models have been

conducted. These studies were instrumental in dose selection for early clinical trials and in

understanding the basic metabolic profile of the compound. However, without direct human

data, extrapolation of these findings to the human condition is limited.

Data Summary Tables
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Due to the limited availability of quantitative data, the following tables summarize the key study

designs and qualitative findings.

Table 1: Summary of Preclinical Pharmacodynamic Studies

Species Model Dose
Route of
Administration

Key Findings

Rat (Sprague-

Dawley)
Normal 20 mg/kg/day Oral

Induced plasma

volume

expansion;

altered plasma

electrolyte levels;

modulated renal

gene expression

related to sodium

and water

reabsorption.

Table 2: Summary of Clinical Studies

Study
Population

Indication Doses Duration Key Findings

Patients with

Chronic Hepatitis

C

Hepatic Fibrosis
0.5 mg and 1.0

mg daily
52 weeks

No significant

antifibrotic

activity observed.

Healthy

Volunteers
Drug Interaction 10 mg daily Not specified

Investigated

interaction with

warfarin.

Experimental Protocols
Detailed experimental protocols for the clinical and preclinical studies are not fully available in

the public domain. The following provides a general overview based on the available

information.
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Clinical Trial in Hepatic Fibrosis (NCT00095329)
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.

Participants: Patients with chronic hepatitis C infection and Ishak fibrosis stage 2-6.

Intervention: Participants were randomized to receive Farglitazar (0.5 mg or 1.0 mg) or

placebo, administered orally once daily for 52 weeks.

Outcome Measures: The primary outcome was the change from baseline in the percentage

of liver tissue expressing α-SMA. Secondary outcomes included changes in collagen content

and other histological markers of fibrosis. Liver biopsies were obtained at baseline and at the

end of treatment.

Preclinical Study in Rats
Animal Model: Male Sprague-Dawley rats.

Intervention: Animals were treated with Farglitazar (GI262570) at a dose of 20 mg/kg/day.

Assessments: Plasma volume, plasma electrolyte concentrations, and mRNA levels of

specific genes in the kidney medulla were measured. The specific analytical methods used

for these assessments are not detailed in the available abstracts.

Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a clinical trial investigating the

efficacy of an anti-fibrotic agent like Farglitazar.
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Figure 2: Generalized workflow for a clinical trial of an anti-fibrotic agent.
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Conclusion
Farglitazar is a selective PPARγ agonist whose clinical development was discontinued. While

its mechanism of action through the PPARγ signaling pathway is well-understood, publicly

available data on its human pharmacokinetics and detailed pharmacodynamics are limited.

Preclinical studies in rats indicated pharmacodynamic effects on renal function and gene

expression. A major clinical trial in patients with chronic hepatitis C and fibrosis did not show a

significant therapeutic benefit at the doses tested. The lack of comprehensive published data

underscores the challenges in fully characterizing the clinical pharmacology of discontinued

investigational drugs. This guide provides a summary of the currently accessible information for

the scientific community.

To cite this document: BenchChem. [Farglitazar: A Technical Overview of its
Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576652#pharmacokinetics-and-
pharmacodynamics-of-farglitazar]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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